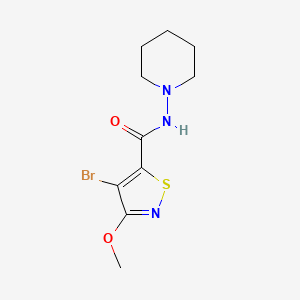
4-bromo-3-methoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-methoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring substituted with bromine, methoxy, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidinyl Substitution: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-3-methoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is utilized in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxy-N-morpholin-1-yl-1,2-thiazole-5-carboxamide: Similar structure with a morpholine ring instead of a piperidine ring.
4-chloro-3-methoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.
4-bromo-3-ethoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
4-bromo-3-methoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the bromine atom, methoxy group, and piperidinyl ring can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-3-methoxy-N-piperidin-1-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2S/c1-16-10-7(11)8(17-13-10)9(15)12-14-5-3-2-4-6-14/h2-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVPUAITONKNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)C(=O)NN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide](/img/structure/B7092356.png)
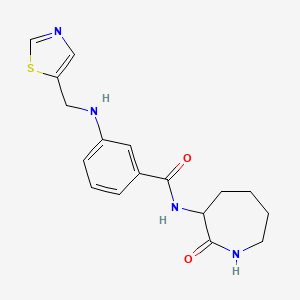
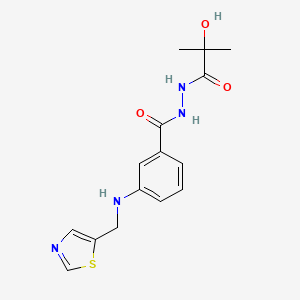
![N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7092383.png)
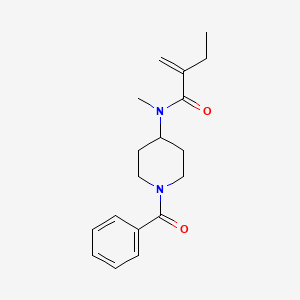
![2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide](/img/structure/B7092396.png)
![4-bromo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide](/img/structure/B7092408.png)
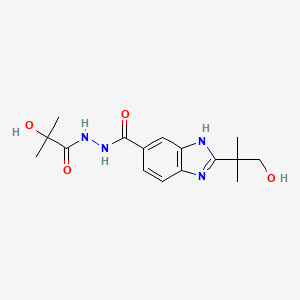
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[5-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]methanone](/img/structure/B7092419.png)
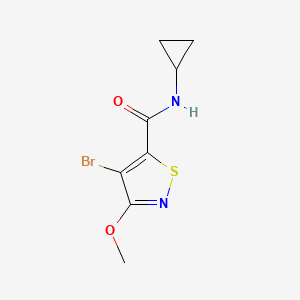
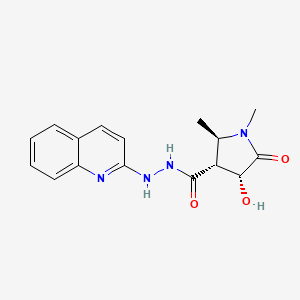
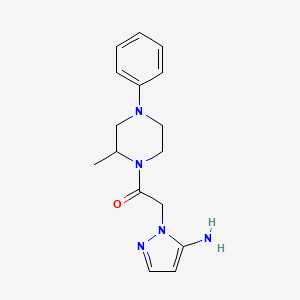
![3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide](/img/structure/B7092454.png)
![N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide](/img/structure/B7092468.png)
